molecular formula C16H12BrN3O B12879939 1H-Pyrazole-4-carboxaldehyde, 5-amino-3-(4-bromophenyl)-1-phenyl- CAS No. 873913-40-7

1H-Pyrazole-4-carboxaldehyde, 5-amino-3-(4-bromophenyl)-1-phenyl-

Cat. No.: B12879939
CAS No.: 873913-40-7
M. Wt: 342.19 g/mol
InChI Key: DGBCRMPUOLMWHW-UHFFFAOYSA-N
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Description

5-Amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an amino group, a bromophenyl group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions One common method includes the condensation of 4-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is largely dependent on its interaction with biological targets. The amino and bromophenyl groups can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(2-thienyl)pyrazole
  • 5-Amino-3-methyl-1-phenylpyrazole
  • 6-Bromo-1H-benzimidazole
  • 3,5-Dibromo-1H-1,2,4-triazole
  • 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Uniqueness

Compared to similar compounds, 5-Amino-3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde stands out due to its unique combination of functional groups. The presence of both amino and bromophenyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

873913-40-7

Molecular Formula

C16H12BrN3O

Molecular Weight

342.19 g/mol

IUPAC Name

5-amino-3-(4-bromophenyl)-1-phenylpyrazole-4-carbaldehyde

InChI

InChI=1S/C16H12BrN3O/c17-12-8-6-11(7-9-12)15-14(10-21)16(18)20(19-15)13-4-2-1-3-5-13/h1-10H,18H2

InChI Key

DGBCRMPUOLMWHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)Br)C=O)N

Origin of Product

United States

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